molecular formula C18H25N5 B2589362 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile CAS No. 860610-71-5

5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile

Cat. No.: B2589362
CAS No.: 860610-71-5
M. Wt: 311.433
InChI Key: ABOLMVJXJMAXGZ-UHFFFAOYSA-N
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Description

5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile: is a complex organic compound with a molecular formula of C18H25N5 and a molecular weight of 311.43 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of a suitable pyrazolopyrimidine derivative with an alkylating agent like octyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methyl group to a carboxylic acid.

  • Reduction: : Reduction of the nitrile group to an amine.

  • Substitution: : Replacement of the octyl group with other alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Alkyl halides in the presence of a base.

Major Products Formed

  • Oxidation: : 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carboxylic acid.

  • Reduction: : 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-amine.

  • Substitution: : Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The exact mechanism of action of 5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or binding to receptors.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential applications. Similar compounds include:

  • Pyrazolopyrimidines: : Other derivatives within the same class.

  • Octyl-substituted pyrazolopyrimidines: : Compounds with similar alkyl groups.

  • Nitrile-containing pyrazolopyrimidines: : Compounds with similar functional groups.

These compounds may have different biological activities and applications based on their structural differences.

Properties

IUPAC Name

7-methyl-3-octyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-3-4-5-6-7-8-10-22-11-9-16-14(2)21-17-15(12-19)13-20-23(17)18(16)22/h13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOLMVJXJMAXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCC2=C1N3C(=C(C=N3)C#N)N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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